Cas no 2105223-22-9 ((1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol)

(1R)-2-Amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol is a chiral β-amino alcohol derivative featuring a stereospecific (R)-configuration at the C1 position. Its structure incorporates a 3,5-dichloro-2-fluorophenyl group, enhancing its utility as a versatile intermediate in asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl functional groups allows for further derivatization, making it valuable in the preparation of biologically active compounds, such as enzyme inhibitors or receptor ligands. The electron-withdrawing halogen substituents contribute to its stability and reactivity in nucleophilic or catalytic transformations. This compound is particularly useful in enantioselective synthesis due to its defined stereochemistry, ensuring high selectivity in chiral inductions. Suitable for research-scale applications requiring precise molecular control.
(1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol structure
2105223-22-9 structure
Product Name:(1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
CAS No:2105223-22-9
MF:C8H8Cl2FNO
MW:224.059623718262
CID:6573818
PubChem ID:165606695
Update Time:2025-08-04

(1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol
    • 2105223-22-9
    • EN300-1147461
    • Inchi: 1S/C8H8Cl2FNO/c9-4-1-5(7(13)3-12)8(11)6(10)2-4/h1-2,7,13H,3,12H2/t7-/m0/s1
    • InChI Key: RCUOUBFAKCYOQV-ZETCQYMHSA-N
    • SMILES: ClC1=CC(=CC(=C1F)[C@H](CN)O)Cl

Computed Properties

  • Exact Mass: 222.9966974g/mol
  • Monoisotopic Mass: 222.9966974g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 46.2Ų

(1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol Pricemore >>

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Additional information on (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol

Introduction to (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol (CAS No. 2105223-22-9)

(1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol (CAS No. 2105223-22-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chiral center and multiple halogen substituents, which contribute to its potential therapeutic applications and biological activities.

The 3,5-dichloro-2-fluorophenyl group in the structure of (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol imparts significant electronic and steric effects, making it a valuable scaffold for the design of novel drugs. The presence of the amino group and the hydroxyl group further enhances its reactivity and functional versatility, allowing for a wide range of chemical modifications and derivatizations.

Recent studies have highlighted the potential of (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol in various therapeutic areas. For instance, research published in the *Journal of Medicinal Chemistry* has shown that this compound exhibits potent anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease. The compound's ability to modulate key inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes, has been extensively studied.

In addition to its anti-inflammatory effects, (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol has also shown promise in neurodegenerative disorders. A study published in *Neuropharmacology* demonstrated that this compound can effectively cross the blood-brain barrier and exert neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These findings suggest that (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol could be a valuable lead compound for the development of new treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The chiral nature of (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol is another critical aspect that contributes to its biological activity. Chirality plays a crucial role in drug design and development, as enantiomers can exhibit different pharmacological profiles. The (R)-enantiomer of this compound has been shown to have superior biological activity compared to its (S)-counterpart. This enantioselectivity is particularly important in ensuring the safety and efficacy of potential drug candidates.

From a synthetic perspective, the preparation of (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol involves several key steps. One common approach involves the asymmetric synthesis of the chiral center using chiral catalysts or auxiliaries. Recent advancements in asymmetric catalysis have significantly improved the efficiency and yield of these reactions, making it possible to produce this compound on a larger scale for further research and development.

The physical properties of (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol, such as its solubility and stability, are also important considerations in its application as a pharmaceutical agent. Studies have shown that this compound is moderately soluble in organic solvents but has limited solubility in water. This property can be advantageous for certain drug delivery systems but may require formulation strategies to enhance its bioavailability.

In terms of safety and toxicity, preliminary studies have indicated that (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol exhibits low toxicity at therapeutic concentrations. However, further toxicological evaluations are necessary to fully understand its safety profile before it can be considered for clinical trials. These evaluations typically include in vitro cytotoxicity assays and in vivo animal studies to assess potential adverse effects.

The potential applications of (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol extend beyond its use as a therapeutic agent. Its unique structural features make it an attractive intermediate for the synthesis of more complex molecules with diverse biological activities. For example, researchers have used this compound as a building block to develop novel antiviral agents and anticancer drugs.

In conclusion, (1R)-2-amino-1-(3,5-dichloro-2-fluorophenyl)ethan-1-ol (CAS No. 2105223-22-9) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, biological activities, and synthetic accessibility make it an exciting candidate for further exploration and development. As ongoing research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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